Cas no 138163-08-3 (Benzyl 4-formylpiperidine-1-carboxylate)

Benzyl 4-formylpiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its reactive formyl group and protected amine functionality. The benzyloxycarbonyl (Cbz) group provides stability under various reaction conditions while allowing selective deprotection when required. The formyl moiety at the 4-position enables further derivatization, making it useful for constructing piperidine-based scaffolds in pharmaceuticals and agrochemicals. Its well-defined structure ensures consistent reactivity, facilitating applications in cross-coupling, reductive amination, and nucleophilic addition reactions. The compound is typically handled under standard laboratory conditions, offering practical utility in multistep synthetic routes. Its purity and stability make it a reliable choice for research and industrial-scale applications.
Benzyl 4-formylpiperidine-1-carboxylate structure
138163-08-3 structure
Product Name:Benzyl 4-formylpiperidine-1-carboxylate
CAS No:138163-08-3
MF:C14H17NO3
MW:247.289684057236
MDL:MFCD01317806
CID:64515
PubChem ID:2776272
Update Time:2025-10-29

Benzyl 4-formylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • N-Cbz-Piperidine-4-carbaldehyde
    • 4-Formylpiperidine-1-carboxylic acid benzyl ester
    • 4-FORMYL-N-CBZ-PIPERIDINE
    • 1-Cbz-4-Piperidinecarboxaldehyde
    • 1-Piperidinecarboxylic acid, 4-formyl-, phenylmethyl ester
    • benzyl 4-formylpiperidine-1-carboxylate
    • Benzyl 4-formyltetrahydro-1(2H)-pyridinecarboxylate
    • 1-(Benzyloxycarbonyl)-4-piperidinecarboxaldehyde
    • 1-Cbz-4-Piperidine Carboxaldehyde
    • 1-(benzyloxycarbonyl)-4-piperidine carboxaldehyde
    • BENZYL 4-FORMYL-1-PIPERIDINECARBOXYLATE
    • 4-formyl-piperidine-1-c
    • SCHEMBL148455
    • AC-2885
    • BCP9000138
    • N-carbobenzyloxypiperidine-4-carboxaldehyde
    • Z1592535162
    • AB08594
    • N-benzyloxycarbonylpiperidin-4-carboxaldehyde
    • 4-formyl-1-cbz-piperidine
    • 138163-08-3
    • N-benzyloxycarbonyl piperidine-4-carbaldehyde
    • N-benzyloxycarbonyl piperidin-4-carboxaldehyde
    • CS-W002758
    • AKOS015836786
    • 4-formyl-piperidine-1-carboxylic acid benzyl ester
    • 1-benzyloxycarbonyl-piperidine-4-carbaldehyde
    • N-benzyloxycarbonyl-4-formylpiperidine
    • 1-BENZYLOXYCARBONYL-4-FORMYLPIPERIDINE
    • DS-0459
    • starbld0015525
    • 1-benzyloxycarbonyl-piperidine-4-carboxaldehyde
    • BCP26939
    • N-(benzyloxycarbonyl)-4-formyl-piperidine
    • MFCD01317806
    • ZJQMLJFHCKTCSF-UHFFFAOYSA-N
    • AM20020457
    • 4-formyl N-Cbz-piperidine
    • N-Cbz-4-Piperidinecarbaldehyde
    • phenylmethyl 4-formyl-1-piperidinecarboxylate
    • 1-(benzyloxycarbonyl)4-piperidine carboxaldehyde
    • 4-formyl-piperidine-1-carboxylic acid, benzyl ester
    • EN300-126840
    • FT-0622807
    • Q-102128
    • DTXSID20379942
    • SY003255
    • 4- Formyl-N-Cbz-piperidine
    • 1-(benzyloxycarbonyl)-4-formylpiperidine
    • DB-012855
    • Benzyl 4-formylpiperidine-1-carboxylate
    • MDL: MFCD01317806
    • Inchi: 1S/C14H17NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2
    • InChI Key: ZJQMLJFHCKTCSF-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CCC(C=O)CC1)=O

Computed Properties

  • Exact Mass: 247.12100
  • Monoisotopic Mass: 247.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6
  • Molecular Weight: 247.29
  • XLogP3: 1.6

Experimental Properties

  • Color/Form: Colorless to Yellow Liquid
  • Density: 1.221
  • Melting Point: No data available
  • Boiling Point: 384.5°C at 760 mmHg
  • Flash Point: 186.3℃
  • Refractive Index: 1.593
  • PSA: 46.61000
  • LogP: 2.17200
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Benzyl 4-formylpiperidine-1-carboxylate Security Information

Benzyl 4-formylpiperidine-1-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Benzyl 4-formylpiperidine-1-carboxylate Production Method

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:138163-08-3)benzyl 4-formyltetrahydro-1(2H)-pyridinecarboxylate
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(CAS:138163-08-3)Benzyl 4-formylpiperidine-1-carboxylate
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(CAS:138163-08-3)4-甲酰基-N-CBZ 哌啶
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Benzyl 4-formylpiperidine-1-carboxylate Related Literature

Additional information on Benzyl 4-formylpiperidine-1-carboxylate

Benzyl 4-formylpiperidine-1-carboxylate (CAS No. 138163-08-3)

Benzyl 4-formylpiperidine-1-carboxylate, also known by its CAS registry number 138163-08-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug design and synthesis. The molecule consists of a piperidine ring substituted with a formyl group at the 4-position and a benzyloxycarbonyl (Cbz) group at the 1-position, making it a valuable intermediate in peptide synthesis and other chemical reactions.

The structural features of Benzyl 4-formylpiperidine-1-carboxylate make it a versatile building block in organic synthesis. The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom, which contributes to its unique chemical properties. The formyl group (-CHO) at the 4-position introduces electron-withdrawing effects, enhancing the reactivity of the molecule in various reactions. Meanwhile, the benzyloxycarbonyl group serves as a protecting group for the amine functionality, which is crucial in peptide synthesis to prevent unwanted side reactions during the coupling process.

Recent studies have highlighted the potential of Benzyl 4-formylpiperidine-1-carboxylate as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its use in constructing complex molecules with therapeutic potential, such as inhibitors of enzymes involved in cancer progression. The compound's ability to undergo nucleophilic substitution and condensation reactions makes it an ideal starting material for designing molecules with desired pharmacokinetic properties.

In terms of physical properties, Benzyl 4-formylpiperidine-1-carboxylate is typically a white crystalline solid with a melting point around 220°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties facilitate its handling and purification during synthetic procedures.

The synthesis of Benzyl 4-formylpiperidine-1-carboxylate involves multi-step processes that often start with the preparation of piperidine derivatives followed by functionalization with appropriate substituents. One common approach involves the alkylation of piperidine with benzoyl chloride to introduce the benzyloxycarbonyl group, followed by selective oxidation or substitution to install the formyl group at the desired position.

From an applications perspective, Benzyl 4-formylpiperidine-1-carboxylate has found utility in peptide synthesis, where it serves as a protected amino acid derivative. Its use in this context allows for precise control over the sequence and structure of peptides, enabling the creation of custom-designed bioactive molecules. Additionally, this compound has been employed as an intermediate in the synthesis of heterocyclic compounds with potential medicinal applications.

Recent advancements in green chemistry have also led to investigations into more sustainable methods for synthesizing Benzyl 4-formylpiperidine-1-carboxylate. Researchers are exploring catalytic processes and biocatalytic approaches that reduce environmental impact while maintaining high yields and product quality.

In conclusion, Benzyl 4-form

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